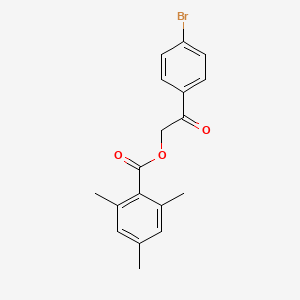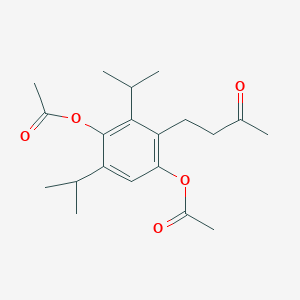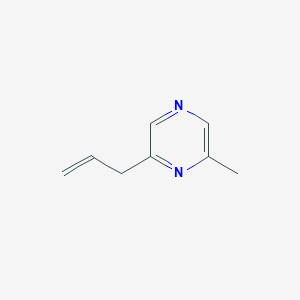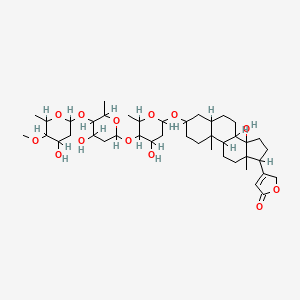
Einecs 259-756-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 259-756-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was established by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
The preparation methods for Einecs 259-756-7 involve several synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using specialized equipment and controlled environments to maintain consistent quality. The specific synthetic routes and reaction conditions can vary depending on the desired application and the availability of raw materials .
Analyse Des Réactions Chimiques
Einecs 259-756-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the substitution processes. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various derivatives .
Applications De Recherche Scientifique
Einecs 259-756-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in manufacturing processes, where it may serve as an intermediate or a catalyst .
Mécanisme D'action
The mechanism of action of Einecs 259-756-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The pathways involved can range from metabolic pathways to signal transduction pathways .
Comparaison Avec Des Composés Similaires
Einecs 259-756-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. For instance, while some similar compounds may be more reactive under certain conditions, this compound might offer greater stability, making it more suitable for specific applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields Its preparation methods, chemical reactions, and applications make it a valuable substance for research and development
Propriétés
Numéro CAS |
55692-91-6 |
|---|---|
Formule moléculaire |
C42H66O13 |
Poids moléculaire |
779.0 g/mol |
Nom IUPAC |
3-[14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O13/c1-21-37(48-6)30(43)17-35(50-21)54-39-23(3)52-36(19-32(39)45)55-38-22(2)51-34(18-31(38)44)53-26-9-12-40(4)25(16-26)7-8-29-28(40)10-13-41(5)27(11-14-42(29,41)47)24-15-33(46)49-20-24/h15,21-23,25-32,34-39,43-45,47H,7-14,16-20H2,1-6H3 |
Clé InChI |
UGVQFIBOEVBLFO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)

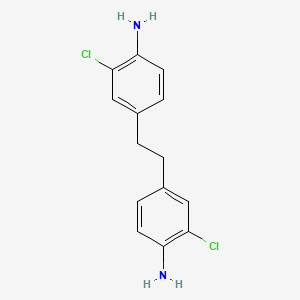

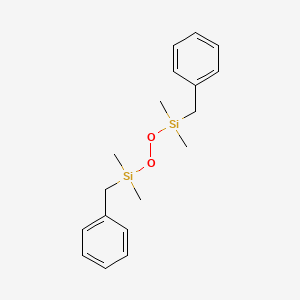
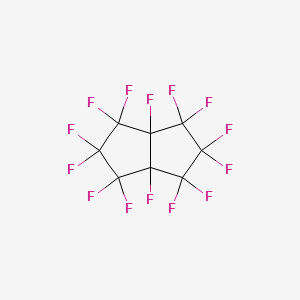
![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
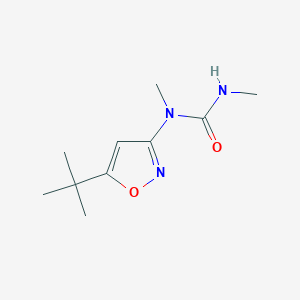
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)
![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
